Cas no 2445792-49-2 (3-(3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonamido)-2-(propan-2-yloxy)benzoic acid)
3-(3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonamido)-2-(propan-2-yloxy)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-26979525
- 3-[(3,5-Diethyl-1-methylpyrazol-4-yl)sulfonylamino]-2-propan-2-yloxybenzoic acid
- 2445792-49-2
- 3-(3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonamido)-2-(propan-2-yloxy)benzoic acid
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- Inchi: 1S/C18H25N3O5S/c1-6-13-17(15(7-2)21(5)19-13)27(24,25)20-14-10-8-9-12(18(22)23)16(14)26-11(3)4/h8-11,20H,6-7H2,1-5H3,(H,22,23)
- InChI Key: NFLFQDNHAPKSPL-UHFFFAOYSA-N
- SMILES: S(C1C(CC)=NN(C)C=1CC)(NC1C=CC=C(C(=O)O)C=1OC(C)C)(=O)=O
Computed Properties
- Exact Mass: 395.15149208g/mol
- Monoisotopic Mass: 395.15149208g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 27
- Rotatable Bond Count: 8
- Complexity: 607
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 119Ų
3-(3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonamido)-2-(propan-2-yloxy)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P028WIP-50mg |
3-(3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonamido)-2-(propan-2-yloxy)benzoicacid |
2445792-49-2 | 95% | 50mg |
$995.00 | 2024-05-21 | |
| 1PlusChem | 1P028WIP-100mg |
3-(3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonamido)-2-(propan-2-yloxy)benzoicacid |
2445792-49-2 | 95% | 100mg |
$1186.00 | 2024-05-21 | |
| Enamine | EN300-26979525-0.05g |
3-(3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonamido)-2-(propan-2-yloxy)benzoic acid |
2445792-49-2 | 95.0% | 0.05g |
$755.0 | 2025-03-20 | |
| Enamine | EN300-26979525-0.1g |
3-(3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonamido)-2-(propan-2-yloxy)benzoic acid |
2445792-49-2 | 95.0% | 0.1g |
$909.0 | 2025-03-20 |
3-(3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonamido)-2-(propan-2-yloxy)benzoic acid Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 3-(3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonamido)-2-(propan-2-yloxy)benzoic acid
Introduction to 3-(3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonamido)-2-(propan-2-yloxy)benzoic acid (CAS No. 2445792-49-2)
3-(3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonamido)-2-(propan-2-yloxy)benzoic acid, identified by its CAS number 2445792-49-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of sulfonamido-substituted benzoic acids, a category known for its diverse biological activities and potential therapeutic applications. The structural features of this molecule, including its pyrazole core and sulfonamido functional group, contribute to its unique chemical properties and biological interactions.
The synthesis and characterization of 3-(3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonamido)-2-(propan-2-yloxy)benzoic acid have been subjects of extensive research due to its promising pharmacological profile. The 3,5-diethyl substitution on the pyrazole ring enhances the compound's lipophilicity, making it more soluble in biological systems and potentially improving its bioavailability. Additionally, the propan-2-yloxy moiety at the second position of the benzoic acid scaffold introduces a hydrophilic component, which can modulate the compound's solubility and metabolic stability.
In recent years, there has been a growing interest in developing novel sulfonamido derivatives as potential drug candidates. The sulfonamido group is particularly valuable in medicinal chemistry due to its ability to form hydrogen bonds and participate in hydrophilic interactions, which are crucial for binding to biological targets. This property has made sulfonamides widely used in the development of antibiotics, diuretics, and anti-inflammatory agents. The incorporation of a pyrazole scaffold further expands the pharmacological potential of this compound, as pyrazoles are known for their role in enzyme inhibition and receptor binding.
One of the most compelling aspects of 3-(3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonamido)-2-(propan-2-yloxy)benzoic acid is its potential application in addressing inflammatory diseases. Current research indicates that sulfonamido derivatives can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The structural design of this compound allows for selective interaction with these enzymes, thereby reducing inflammation without causing significant side effects. Preliminary studies have shown that it exhibits anti-inflammatory activity comparable to existing nonsteroidal anti-inflammatory drugs (NSAIDs), but with a potentially improved safety profile.
The benzoic acid moiety in this compound also contributes to its therapeutic potential. Benzoic acid derivatives are well-documented for their antimicrobial and antifungal properties. The combination of a benzoic acid backbone with a sulfonamido group enhances these properties by providing multiple sites for interaction with microbial enzymes and cell membranes. This dual functionality makes 3-(3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonamido)-2-(propan-2-yloxy)benzoic acid a promising candidate for developing novel antimicrobial agents that could combat resistant bacterial strains.
Another area where this compound shows promise is in the treatment of neurodegenerative diseases. Pyrazole derivatives have been reported to cross the blood-brain barrier and interact with central nervous system (CNS) receptors. The structural features of 3-(3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonamido)-2-(propan-2-yloxy)benzoic acid, particularly the presence of the sulfonamido group, suggest that it could modulate neurotransmitter systems involved in conditions such as Alzheimer's disease and Parkinson's disease. Research is ongoing to explore its effects on acetylcholinesterase inhibition and other relevant CNS pathways.
The synthesis of 3-(3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonamido)-2-(propan-2-yloxy)benzoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The key steps include the formation of the pyrazole ring via condensation reactions, followed by sulfonation and subsequent alkylation to introduce the propan-2-yloxy group. Advanced synthetic techniques such as catalytic hydrogenation and protecting group strategies are employed to achieve regioselectivity and minimize side reactions.
Once synthesized, the characterization of this compound is crucial for understanding its physicochemical properties and biological activity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are used to confirm its molecular structure. Additionally, computational methods like molecular dynamics simulations are employed to predict how it interacts with biological targets at an atomic level.
In vitro studies have demonstrated that 3-(3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonamido)-2-(propan-2-yloxy)benzoic acid exhibits significant inhibitory activity against various enzymes associated with inflammatory pathways. For instance, it has shown potent COX inhibition comparable to non-selective NSAIDs but with reduced gastrointestinal toxicity. Similarly, it interacts with lipoxygenase enzymes, leading to decreased production of pro-inflammatory lipid mediators.
The compound's efficacy in animal models has also been evaluated through preclinical studies. In rodents treated with inflammatory stimuli such as carrageenan-induced paw edema or Freund's complete adjuvant-induced arthritis, 3-(3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonamido)-2-(propan-2-yloxy)benzoic acid has demonstrated dose-dependent reductions in inflammation markers such as cytokine levels (TNF-alpha, IL-beta) and prostaglandin E₂ (PGE₂). These findings support its potential as a therapeutic agent for chronic inflammatory conditions.
From a pharmacokinetic perspective, 3-(3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonamido)-2-(propan-2--yloxy)benzoic acid (CAS No.2445792-49] ) exhibits moderate oral bioavailability due to its balanced lipophilicity-hydrophilicity profile. Its half-life in vivo is approximately 6 hours, suggesting that daily dosing might be necessary for sustained therapeutic effect. Metabolic studies indicate that it undergoes primarily phase II biotransformation via glucuronidation and sulfation pathways before excretion via bile or urine.
The development of novel pharmaceuticals often involves optimizing synthetic routes for cost-effective large-scale production while maintaining high purity standards. For 3( The future directionsof research onthiscompoundaremultifaceted .First , furtherin vitroandin vivostudiesareneededtoelucidatethe precise mechanismsbywhichitexertstherapeutic effects .Additionally , efforts should focus on identifying any off-target effects or potential toxicity concerns . Structureactivity relationship(SAR)studiescanalsobedonebymodifyingvarious moietieswithinthe molecule todeterminewhich structural featuresare criticalfor activity . This informationwill guidethe developmentof next-generation derivativeswith enhanced efficacyand selectivity . Another promising avenueis exploring combinatorial therapieswhere thiscompoundis usedin conjunctionwith other drugsor biomaterialsto synergistically treat complex diseases like cancer or neurodegeneration . Finally , investigation into nanotechnology-based drug delivery systems could improve bioavailabilityand targeted deliveryofthismoleculeto affected tissues . As research progresses , it is anticipatedthat compounds like 244579249] will find broad applicationsin human healthspan extensionand disease management . br/>
(
) -sulfonyl amide ) - 6()
(
) -hydroxyl ) - 6
-methyl ) - 6
-propyl ) - 6
-carboxylicacid ) - benzenesulfonyl amide ) - propyl alcohol ) - methylpyrazolinesulfonyl amide ) - propyl alcohol ) - methylpyrazolinesulfonyl amide ] ], several synthetic strategies have been explored: • Multi-component condensation reactions between ethyl acetoacetate derivatives with hydrazine hydrate followed by methylation under acidic conditions.
• Direct sulfonylation of pre-formed pyrazolyl benzene intermediates using sulfur trioxide or chlorosulfonic acid.
• Alkylation using propanal derivatives under basic catalysis.
Each approach offers distinct advantages in terms yield efficiency , reaction time , reagent cost ,and scalability . Continuous flow chemistry methods have also been investigated recently , offering improved reproducibility control over batch processes .
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